Home > Products > Screening Compounds P49179 > Defluoro Linezolid
Defluoro Linezolid - 556801-15-1

Defluoro Linezolid

Catalog Number: EVT-1478078
CAS Number: 556801-15-1
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Defluoro Linezolid is a defluorinated impurity of Linezolid.

Compound Description: Tedizolid phosphate is another oxazolidinone antibacterial agent that exhibits similar activity against Gram-positive bacteria. [, ] Like Linezolid, Tedizolid is used for treating acute bacterial skin and skin structure infections (ABSSSIs). Clinical trials have indicated that Tedizolid may offer a better safety profile with a lower incidence of gastrointestinal adverse effects and bone marrow suppression compared to Linezolid. []

Relevance: Tedizolid belongs to the same oxazolidinone class of antibiotics as Defluoro Linezolid and Linezolid. They share a core oxazolidinone ring structure, which is responsible for their mechanism of action in inhibiting bacterial protein synthesis. [, ] The differences in their structures primarily lie in the substituents attached to this core structure, which may contribute to their varying pharmacological properties and adverse effect profiles.

Overview

Defluoro Linezolid is a chemical compound derived from Linezolid, an antibiotic belonging to the oxazolidinone class. Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. Defluoro Linezolid serves as a significant impurity in Linezolid formulations and has gained attention for its potential applications in pharmaceutical research and quality control.

Source

Defluoro Linezolid can be isolated from commercial formulations of Linezolid, such as ZYVOX, where it appears as an impurity. The presence of this compound is often analyzed using high-performance liquid chromatography (HPLC) techniques to ensure the quality and efficacy of Linezolid products .

Classification

Defluoro Linezolid belongs to the class of oxazolidinones, which are known for their mechanism of action as protein synthesis inhibitors. Its molecular formula is C16H21N3O4C_{16}H_{21}N_{3}O_{4}, with a molecular weight of approximately 319.36 g/mol .

Synthesis Analysis

Methods

The synthesis of Defluoro Linezolid can be achieved through various methods, including:

  1. Hydrogenation Reactions: This involves the reduction of fluorinated precursors using catalysts such as palladium on carbon or Raney Nickel .
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that allow for efficient synthesis without intermediate purification steps. This method has been shown to yield Defluoro Linezolid in a high isolated yield within a short reaction time .

Technical Details

The typical synthesis process involves:

  • Starting Materials: Fluorinated nitrobenzene derivatives are commonly used.
  • Catalysts: Noble metal catalysts facilitate the reduction reactions.
  • Solvents: Organic solvents such as toluene or ethyl acetate are preferred for their effectiveness in dissolving reactants and facilitating reactions .
Molecular Structure Analysis

The molecular structure of Defluoro Linezolid can be represented as follows:

  • Molecular Formula: C16H21N3O4C_{16}H_{21}N_{3}O_{4}
  • Structural Features: The compound features an oxazolidinone ring, which is characteristic of its parent compound, Linezolid. The absence of fluorine atoms distinguishes it from other derivatives.

Data

  • Molecular Weight: 319.36 g/mol
  • Melting Point: Specific melting point data for Defluoro Linezolid is less documented compared to its parent compound.
Chemical Reactions Analysis

Defluoro Linezolid can undergo various chemical reactions typical for oxazolidinones:

  1. Hydrolysis: Under certain conditions, it can hydrolyze to form various degradation products.
  2. Reactions with Acids and Bases: The presence of functional groups allows for reactions with both acids and bases, affecting its stability and solubility.

Technical Details

The hydrolysis reaction typically requires specific catalysts and solvents to optimize yield and purity. For instance, using alkali metal alkoxides in ester solvents has been shown to enhance selectivity during hydrolysis reactions .

Mechanism of Action

Defluoro Linezolid acts similarly to other oxazolidinones by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein translation.

Process

  1. Binding Site: The compound targets the peptidyl transferase center of the ribosome.
  2. Inhibition Mechanism: By obstructing the initiation complex formation, Defluoro Linezolid effectively halts bacterial growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with strong acids or bases; stability can be compromised under extreme conditions.
Applications

Defluoro Linezolid has several applications in scientific research:

  1. Quality Control: Used as a reference standard in HPLC analysis for detecting impurities in pharmaceutical formulations of Linezolid.
  2. Research Studies: Investigated for its antibacterial properties and potential modifications that could enhance efficacy against resistant strains.
  3. Analytical Chemistry: Employed in studies assessing the degradation pathways of Linezolid under various conditions.
Introduction to Oxazolidinone Antibiotics

Oxazolidinones represent a fully synthetic class of bacteriostatic antibiotics with no natural congeners, distinguished by their unique mechanism of inhibiting bacterial protein synthesis. This class binds to the 23S rRNA of the 50S ribosomal subunit, specifically targeting the peptidyl transferase center (PTC) to disrupt the formation of the initiation complex during translation. Their significance lies in combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and drug-resistant Mycobacterium tuberculosis (Mtb). Linezolid, the first clinically approved oxazolidinone, established this class as a therapeutic cornerstone against resistant infections. Subsequent research has focused on structural optimization to enhance efficacy, mitigate resistance, and expand spectrum, leading to the development of analogs like Defluoro Linezolid—a derivative exploring the consequences of fluorine removal from the parent molecule’s pharmacophore [1] [2] [9].

Historical Development of Linezolid as a Prototypical Oxazolidinone

Linezolid’s development marked the first novel antibiotic class approval in over 35 years. Discovered by Pharmacia & Upjohn in 1996 and approved by the FDA in 2000, it addressed an urgent need for agents against Gram-positive "superbugs" like MRSA and VRE. Its clinical success stemmed from three key attributes:

  • Unique Mechanism: By binding to the A-site of the 50S ribosomal subunit, it inhibits the initiation phase of protein synthesis—a target distinct from other protein synthesis inhibitors like aminoglycosides or macrolides. This mechanism minimized cross-resistance initially [1] [5].
  • Versatile Administration: Near 100% oral bioavailability allowed seamless IV-to-oral transition, enhancing outpatient management [1] [3].
  • Broad-Spectrum Activity: Demonstrated potent activity against MRSA (MIC₉₀: 1 µg/mL), VRE (MIC₉₀: 1 µg/mL), and penicillin-resistant Streptococcus pneumoniae (MIC₉₀: 0.5 µg/mL) [1] [9].

Global sales peaked at US$1.3 billion in 2011, reflecting its clinical indispensability. However, emerging resistance—linked to mutations in 23S rRNA (e.g., G2576T) and ribosomal proteins (uL3/uL4)—and toxicity concerns with long-term use (e.g., myelosuppression) spurred efforts to develop next-generation oxazolidinones. This drove exploration of structural analogs, including Defluoro Linezolid, to overcome these limitations [1] [9] [15].

Table 1: Key Milestones in Linezolid Development

YearEventSignificance
1987DuPont synthesizes first antibacterial oxazolidinonesIdentified 5-halomethyl-3-phenyl-2-oxazolidinones as plant pathogen inhibitors
1996Linezolid discovered by Pharmacia & UpjohnOptimized from eperezolid; superior safety and activity profile
2000FDA approval for VRE, MRSA infectionsFirst oxazolidinone commercialized; new mechanism against resistant Gram-positives
2011Global sales reach US$1.3 billionHighlighted clinical demand and economic impact
2014–PresentResistance mutations (cfr, 23S rRNA) reported globallyUnderscored need for structurally novel analogs (e.g., Defluoro Linezolid)

Structural Significance of Fluorine in Linezolid’s Pharmacophore

The fluorine atom at the meta-position of Linezolid’s C-ring phenyl group is critical for antibacterial potency and target binding. Key roles include:

  • Electronic Effects: As a strong electron-withdrawing group, fluorine enhances the electron deficiency of the phenyl ring, facilitating π-stacking interactions with ribosomal nucleotides U2585 and G2505. This stabilizes drug binding within the hydrophobic cleft of the 50S PTC [1] [6] [9].
  • Hydrogen Bonding: Fluorine indirectly strengthens hydrogen bonding between the morpholino oxygen and nucleotide C2546. Removal disrupts this interaction, reducing ribosomal affinity by ~3-fold [2] [9].
  • Bioavailability Optimization: Fluorine’s lipophilicity (π-value: 0.14) fine-tunes the molecule’s partition coefficient (log P = 0.55), balancing water solubility and membrane permeability. This supports distribution to infection sites like lung epithelial lining fluid [1] [3].

SAR studies confirm fluorine’s indispensability:

  • Fluoro Removal: Defluoro Linezolid (CID: 44274320) shows 4–8-fold reduced activity against MRSA and VRE (MIC shift from 1–2 µg/mL to 8–16 µg/mL) [4] [9].
  • Morpholino Ring Synergy: Fluorine’s effect is synergistic with the morpholino group. Replacing morpholino (e.g., in eperezolid) diminishes activity more than defluoro modification alone [2] [6].

Table 2: Impact of Fluorine on Linezolid’s Antibacterial Activity

CompoundR GroupMIC vs. MRSA (µg/mL)MIC vs. VRE (µg/mL)Relative Ribosomal Binding Affinity
Linezolid3-F, 4-morpholino1–21–21.0 (Reference)
Defluoro LinezolidH, 4-morpholino8–168–16~0.3
Morpholino-Replaced*3-F, 4-piperazinyl16–3216–32<0.2

Data represent modal MIC values from [1] [9]; *Example analog from SAR studies [6].

Rationale for Defluoro Modifications in Antimicrobial Drug Design

Defluoro modifications, though reducing potency, serve strategic purposes in drug design:

  • Overcoming Resistance: The cfr methyltransferase confers linezolid resistance by methylating A2503 in 23S rRNA, sterically hindering binding. Fluorine’s steric and electronic contributions make it a hotspot for cfr-mediated resistance. Defluoro analogs like TBI-223 (non-fluorinated oxazolidinone) retain activity against cfr-positive strains (MIC: 1–2 µg/mL vs. linezolid’s 8–32 µg/mL) by altering binding interactions [2] [9].
  • Mitigating Mitochondrial Toxicity: Linezolid inhibits mitochondrial protein synthesis due to structural similarity between bacterial and mitochondrial ribosomes. Fluorine enhances uptake into mammalian cells; its removal reduces mitochondrial toxicity risks. Preclinical data show defluoro analogs exhibit 2-fold lower inhibition of mitochondrial complex IV [9] [17].
  • Probing SAR for Novel Analogs: Defluoro Linezolid serves as an intermediate in synthesizing hybrid molecules. For example, coupling to thiazole rings yields compounds with enhanced Gram-negative penetration by disrupting outer membrane integrity [7] [9].

Synthetic routes to Defluoro Linezolid include:

  • Azide Reduction: A tosylate intermediate derived from 3-hydroxy-4-morpholinophenyl precursor is azidated (NaN₃) and reduced (Pd/C, H₂) to the amine, followed by acetylation [6].
  • Direct Ammonolysis: Reacting a morpholino-phenyl oxazolidinone mesylate with ammonia under pressure yields the amine precursor [6].

Table 3: Defluoro Oxazolidinones in Development for Resistance-Prone Infections

CompoundStructural FeatureMIC vs. cfr+ MRSA (µg/mL)Key Advantage
Linezolidmeta-F, morpholino8–32Reference
Defluoro Linezolidmeta-H, morpholino16–64Synthetic intermediate; reduced mitochondrial uptake
TBI-223meta-H, pyridine1–2Retains potency against cfr+ strains
Contezolidmeta-F, heteroaromatic C-ring0.5–1Lower MAO inhibition; approved for SSTIs

Data compiled from [2] [9] [17].

Defluoro modifications represent a strategic compromise, trading some potency for advantages in resistance evasion and safety. This approach has propelled oxazolidinones like contezolid and delpazolid into clinical trials, highlighting the pharmacophore’s adaptability [9] [19].

Properties

CAS Number

556801-15-1

Product Name

Defluoro Linezolid

IUPAC Name

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H21N3O4

Molecular Weight

319.36

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3

Synonyms

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.